4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
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Overview
Description
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both nitrogen and carbon atoms in its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminotetrazole with β-ketoesters or β-diketones in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Tetrazolo[1,5-a]pyrazine: Contains a pyrazine ring, differing in the position of nitrogen atoms.
Tetrazolo[1,5-a]pyridazine: Features a pyridazine ring, with nitrogen atoms in different positions compared to pyrimidine.
Uniqueness
4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is unique due to its specific ring structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
803739-51-7 |
---|---|
Molecular Formula |
C4H7N5 |
Molecular Weight |
125.1 |
Purity |
95 |
Origin of Product |
United States |
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